molecular formula C22H18N4OS B2888577 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 849027-22-1

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B2888577
CAS No.: 849027-22-1
M. Wt: 386.47
InChI Key: WXKVPZGOXLHPRO-UHFFFAOYSA-N
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Description

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core, a cyano group, and a sulfanyl-acetamide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrido[1,2-a]benzimidazole core, introduction of the cyano group, and subsequent attachment of the sulfanyl-acetamide moiety.

    Formation of Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]benzimidazole ring system.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.

    Attachment of Sulfanyl-Acetamide Moiety: This step involves the reaction of the intermediate compound with a suitable thiol and acetamide derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Cyanogen bromide, sodium cyanide, thiols, acetamide derivatives.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrido[1,2-a]benzimidazole core are crucial for its binding to target proteins and enzymes, potentially inhibiting their activity. The sulfanyl-acetamide moiety may also contribute to its overall biological effects by enhancing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c1-14-6-5-7-16(10-14)24-20(27)13-28-21-11-15(2)17(12-23)22-25-18-8-3-4-9-19(18)26(21)22/h3-11H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKVPZGOXLHPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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